molecular formula C9H17NO2 B2832698 trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol CAS No. 2413365-26-9

trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol

Cat. No.: B2832698
CAS No.: 2413365-26-9
M. Wt: 171.24
InChI Key: MXODTBSXWZFMIG-IUCAKERBSA-N
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Description

Trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . It is characterized by the presence of a cyclobutanol ring substituted with an oxan-4-ylamino group. This compound is of interest in various fields of scientific research due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol typically involves the reaction of cyclobutanone with oxan-4-ylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure the desired stereochemistry is achieved .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutanone derivatives, while reduction can produce various cyclobutanol derivatives .

Scientific Research Applications

Trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-2-[(Oxan-4-yl)amino]cyclobutan-1-ol is unique due to its cyclobutanol ring, which imparts distinct reactivity and interaction profiles compared to its cyclopentanol and cyclohexanol analogs. This uniqueness makes it valuable for specific applications where the cyclobutanol ring’s properties are advantageous .

Properties

IUPAC Name

(1S,2S)-2-(oxan-4-ylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXODTBSXWZFMIG-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H]1NC2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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